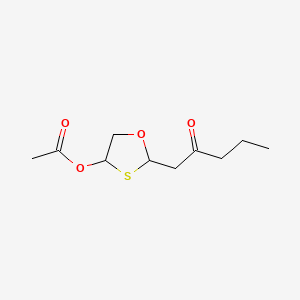

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate: is a chemical compound that belongs to the class of oxathiolanes These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate typically involves the reaction of 2-oxopentanal with 1,3-oxathiolane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions often include:

Temperature: 50-70°C

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.

化学反应分析

Types of Reactions

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Reduced oxathiolane derivatives

Substitution: Various substituted oxathiolane derivatives

科学研究应用

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:

Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.

Protein modification: The compound can modify proteins through covalent attachment, altering their function or stability.

相似化合物的比较

Similar Compounds

2-(2-Oxopentyl)-1,3-dioxolan-4-yl acetate: Similar structure but with an oxygen atom replacing the sulfur atom.

2-(2-Oxopentyl)-1,3-thiazolan-4-yl acetate: Similar structure but with a nitrogen atom replacing the oxygen atom.

Uniqueness

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate is unique due to the presence of both sulfur and oxygen in its ring structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. The acetate group further enhances its versatility in synthetic applications.

生物活性

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate is a chemical compound classified as an oxathiolane, characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H16O4S

- Molecular Weight : 232.30 g/mol

- CAS Number : 143446-73-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound can bind covalently to nucleophilic sites on enzymes, inhibiting their catalytic activity. This mechanism is crucial for its potential therapeutic effects against various diseases.

- Protein Modification : Through covalent attachment, the compound may alter the function or stability of proteins, impacting cellular processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation through various biochemical pathways.

Research Findings and Case Studies

A review of recent literature highlights several key studies investigating the biological activity of this compound:

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study utilized various assays to measure cell viability and apoptosis rates. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with increased markers of apoptosis observed through flow cytometry analysis.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst loading) using statistical experimental design (DoE). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions. Evidence from analogous oxathiolane syntheses suggests that iterative reagent addition (e.g., acetyl chloride in ) and pH control during workup minimize side reactions. Post-synthesis purification via gradient chromatography (e.g., 0–8% MeOH in CH2Cl2) and recrystallization (e.g., ethyl acetate) enhances purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using chemical shift databases and coupling constants. For example, oxathiolane protons typically resonate between δ 3.5–5.0 ppm (e.g., δ 4.11–4.90 ppm in ).

- IR : Confirm carbonyl (C=O) stretches near 1700–1750 cm−1 and oxathiolane ring vibrations (C-O-C) at 1000–1250 cm−1.

- MS : Use ESI/APCI(+) to detect molecular ions (e.g., [M+H]+ and [M+Na]+) and fragmentation patterns. Cross-validate with high-resolution MS for exact mass .

Q. What stability tests are critical for ensuring the integrity of this compound under storage and reaction conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Monitor degradation via HPLC or TLC. For reactive intermediates, assess thermal stability using differential scanning calorimetry (DSC). highlights the importance of anhydrous conditions during synthesis to prevent hydrolysis .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms for oxathiolane ring formation?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. For example, ICReDD’s reaction path search methods ( ) can identify energetically favorable routes for oxathiolane cyclization. Compare computed activation energies with experimental kinetic data to validate mechanisms. Discrepancies may arise from solvent effects or neglected entropic contributions, requiring implicit/explicit solvation models .

Q. What strategies address reproducibility challenges in scaling up this compound synthesis from milligram to gram scale?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR for reaction progress). Optimize mixing efficiency using computational fluid dynamics (CFD) to ensure uniform heat/mass transfer. Scale-down experiments (e.g., microreactors) identify critical parameters (e.g., exothermicity) before pilot-scale trials. emphasizes DoE to decouple interdependent variables (e.g., temperature vs. stirring rate) .

Q. How can multi-omics data (metabolomics, proteomics) elucidate the biological interactions of this compound in microbial systems?

- Methodological Answer : Combine LC-MS metabolomics to track compound uptake/metabolism with proteomics (e.g., SILAC labeling) to identify target proteins. For zoospore regulation studies (as in ), use RNA-seq to map gene expression changes. Integrate datasets via pathway analysis tools (e.g., KEGG, MetaCyc) to construct interaction networks .

属性

IUPAC Name |

[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOKHIMPUKEFNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1OCC(S1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143446-73-5 |

Source

|

| Record name | 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。